molecular formula C11H10BrClO2 B13553383 1-(2-Bromo-6-chlorophenyl)cyclobutane-1-carboxylic acid

1-(2-Bromo-6-chlorophenyl)cyclobutane-1-carboxylic acid

Cat. No.: B13553383
M. Wt: 289.55 g/mol
InChI Key: LSQLFBBWEYKZEJ-UHFFFAOYSA-N
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Description

1-(2-Bromo-6-chlorophenyl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a carboxylic acid group and a phenyl ring bearing bromine and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-6-chlorophenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-6-chlorophenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The bromine and chlorine substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Bromo-6-chlorophenyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.

    Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-6-chlorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Bromo-6-chlorophenyl)cyclobutane-1-carboxylic acid is unique due to the presence of both bromine and chlorine substituents on the phenyl ring, which can influence its reactivity and interactions. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

Molecular Formula

C11H10BrClO2

Molecular Weight

289.55 g/mol

IUPAC Name

1-(2-bromo-6-chlorophenyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H10BrClO2/c12-7-3-1-4-8(13)9(7)11(10(14)15)5-2-6-11/h1,3-4H,2,5-6H2,(H,14,15)

InChI Key

LSQLFBBWEYKZEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=C(C=CC=C2Br)Cl)C(=O)O

Origin of Product

United States

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